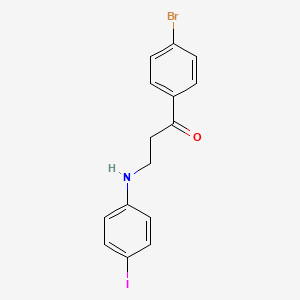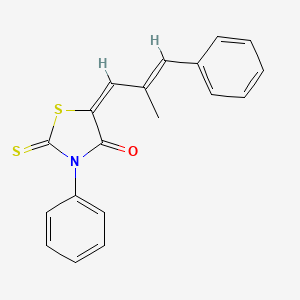
(E)-5-((E)-2-methyl-3-phenylallylidene)-3-phenyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions. Any challenges or unique aspects of the synthesis would also be discussed .Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these .Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes, including the reactants, products, and conditions. The mechanisms of these reactions would also be detailed .Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its reactivity and acidity/basicity, would also be discussed .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has identified certain derivatives of thioxothiazolidinone as potent antimicrobial and antifungal agents. Compounds synthesized from 2-thioxothiazolidin-4-one derivatives exhibited significant in vitro antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. Similarly, these compounds showed antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus, highlighting their potential in combating microbial infections (B'Bhatt & Sharma, 2017).
Anticancer and Antiangiogenic Effects
Another significant application area is in anticancer therapy. Novel thioxothiazolidin-4-one derivatives have been synthesized and tested for their in vivo anticancer and antiangiogenic effects using a mouse model. These compounds significantly reduced tumor volume, cell number, and increased the lifespan of mice bearing tumors, alongside suppressing tumor-induced endothelial proliferation. This suggests their potential as candidates for anticancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).
Molecular Docking and Anticancer Activity
Further studies on (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues revealed their potent in vitro anticancer activity against various cancer cell lines. Molecular docking studies indicated significant dock scores, suggesting the compounds' effectiveness in interacting with cancer cells and inhibiting their proliferation (Madhusudhanrao & Manikala, 2020).
Antioxidant Activities
Additionally, novel 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives have demonstrated high antioxidant and anticancer activities, indicating their dual role in therapeutic applications. These compounds were prepared using ketene N,S-acetal salts and evaluated for their biological activities, showcasing their potential as both antioxidants and anticancer agents (Saied et al., 2019).
Trypanocidal and Anticancer Activity
The synthesis of novel enamine-4-thiazolidinone derivatives has been explored for their trypanocidal and anticancer activities. Some compounds showed significant activity against Trypanosoma species and human tumor cell lines, suggesting their use in treating trypanosomiasis and certain cancers. This highlights the versatility of thiazolidinone derivatives in addressing both infectious and neoplastic diseases (Holota et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS2/c1-14(12-15-8-4-2-5-9-15)13-17-18(21)20(19(22)23-17)16-10-6-3-7-11-16/h2-13H,1H3/b14-12+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXVUAZKSWKCJB-SWZGKVDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2457267.png)
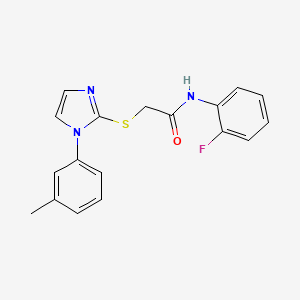
![2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2457269.png)
![6-methyl-5-(4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2457271.png)
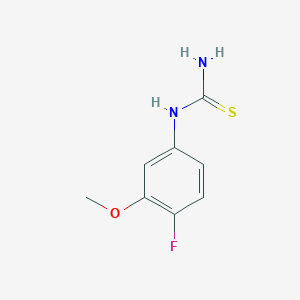

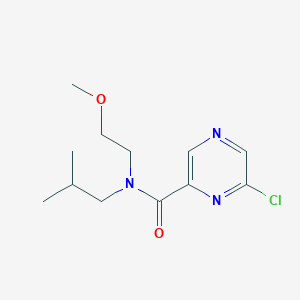
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2457277.png)
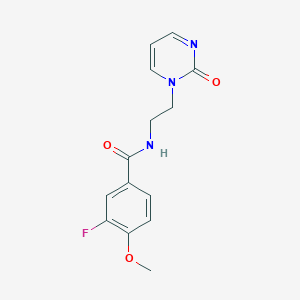
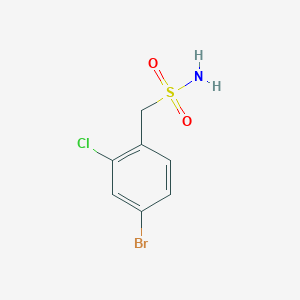
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)
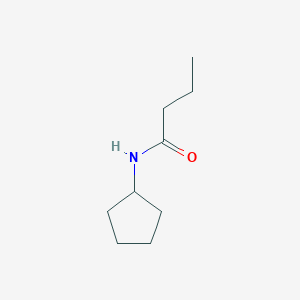
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2457287.png)
